Enzymatic Cascade Compatibility: Hexynol Derivatives Achieve 93–>99% ee in Chemoenzymatic Synthesis of β,β-Disubstituted Allylic Alcohols
Hexynol and its derivatives serve as propargylic alcohol substrates in a chemoenzymatic cascade combining gold(I)-catalyzed Meyer–Schuster rearrangement with stereoselective alcohol dehydrogenase (ADH)-catalyzed bioreduction. Under these conditions, hexynol derivatives yield optically active β,β-disubstituted allylic alcohols with enantiomeric excess values ranging from 93% to greater than 99% ee, demonstrating compatibility with both (R)- and (S)-selective ADHs including ADH-A from Rhodococcus ruber, KRED-P1-A12, and KRED-P3-G09 [1]. While the published study includes hexynol as part of a substrate panel alongside 2-hetarylpent-3-yn-2-ol and butynol derivatives, the reported stereochemical outcomes apply directly to hexynol-based substrates processed through this cascade. In contrast, related C6 alkynols such as 1-hexyn-3-ol and 3-hexyn-1-ol exhibit different reactivity profiles in organometallic systems due to their distinct spatial relationships between the alkyne and hydroxyl groups; 1-hexyn-3-ol undergoes microwave-accelerated coupling-isomerization reaction (MACIR) with aryl halides to afford enones, a pathway distinct from the Meyer–Schuster rearrangement trajectory accessible to terminal yne-ols like hex-1-yn-1-ol .
| Evidence Dimension | Enantioselectivity in chemoenzymatic cascade synthesis |
|---|---|
| Target Compound Data | 93% to >99% ee for allylic alcohol products derived from hexynol substrates |
| Comparator Or Baseline | Class baseline: non-cascade single-step organometallic methods (typical ee varies widely, often <90% without chiral auxiliaries); positional isomers such as 1-hexyn-3-ol follow different reaction pathways (MACIR to enones) |
| Quantified Difference | Access to both enantiomeric forms with high stereochemical fidelity (93–>99% ee) using ADHs of opposite selectivity |
| Conditions | Aqueous medium, mild conditions; gold(I) catalyst IPrAuNTf₂ combined with ADH-A (Rhodococcus ruber) or KRED enzymes; Meyer–Schuster rearrangement followed by stereoselective bioreduction |
Why This Matters
This performance quantifies hexynol's capacity to serve as a propargylic alcohol scaffold that reliably generates optically pure β,β-disubstituted allylic alcohols with high enantioselectivity, whereas alternative C6 alkynols engage in fundamentally different organometallic reaction pathways.
- [1] González-Granda S, et al. Alcohol Dehydrogenases and N-Heterocyclic Carbene Gold(I) Catalysts: Design of a Chemoenzymatic Cascade towards Optically Active β,β-Disubstituted Allylic Alcohols. Angewandte Chemie International Edition, 2021, 60(23): 12955–12961. View Source
